Norfenfluramine hydrochloride

Description

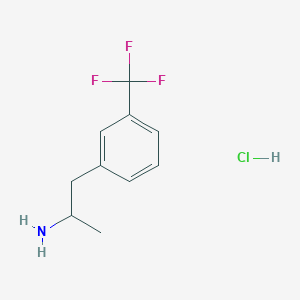

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986561 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-18-7 | |

| Record name | Norfenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Anticonvulsant Mechanism of Norfenfluramine Hydrochloride in Epilepsy

Executive Summary

Norfenfluramine, the active metabolite of fenfluramine, has emerged as a significant therapeutic agent for severe, treatment-resistant epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its clinical efficacy, which includes not only a robust reduction in seizure frequency but also potential improvements in executive function, stems from a novel and multi-faceted mechanism of action that distinguishes it from other antiseizure medications.[2] This guide provides a detailed examination of its core mechanisms, focusing on the synergistic interplay between potent serotonergic modulation and positive allosteric modulation of the Sigma-1 receptor (σ1R).[2][3] We will dissect the signaling pathways, present the quantitative data that substantiates these claims, and detail the experimental protocols required to validate these mechanisms in a research setting.

Introduction: A Repurposed Molecule for a Devastating Disease

Developmental and epileptic encephalopathies (DEEs) represent a class of severe epilepsy disorders characterized by pharmacoresistant seizures and significant cognitive and behavioral impairments.[2] The therapeutic journey of fenfluramine is remarkable; initially developed as a high-dose appetite suppressant, it was withdrawn from the market due to cardiovascular side effects.[1][2] However, subsequent investigation at substantially lower doses revealed profound anticonvulsant properties, leading to its approval for specific DEEs.[4][5] The primary pharmacological activity is driven by its metabolite, norfenfluramine.[4] Understanding its unique dual mechanism is paramount for drug development professionals seeking to identify new therapeutic targets and for researchers investigating the fundamental neurobiology of epilepsy.

The Dual-Pillar Mechanism of Action

The anticonvulsant effect of norfenfluramine is not attributed to a single molecular target but rather to a coordinated action on two distinct receptor systems: the serotonergic system and the Sigma-1 receptor. This dual action appears to restore the critical balance between neuronal excitation and inhibition that is disrupted in epilepsy.[3][6]

Pillar 1: Broad-Spectrum Serotonergic Modulation

Norfenfluramine exerts a powerful influence on the brain's serotonin (5-hydroxytryptamine, 5-HT) system. Unlike highly specific selective serotonin reuptake inhibitors (SSRIs), its action is multifaceted:

-

Increased Serotonin Availability: Fenfluramine stimulates the release of serotonin into the synaptic cleft, increasing its ambient concentration.[1][4]

-

Direct Receptor Agonism: Norfenfluramine acts as a direct agonist at multiple 5-HT receptor subtypes that are critically involved in modulating neuronal excitability.[3] Studies in zebrafish models of Dravet syndrome have shown that its antiseizure effects are dependent on activity at the 5-HT1D, 5-HT2A, and 5-HT2C receptors .[1][3]

This activation of specific 5-HT receptors, particularly 5-HT2A and 5-HT2C, is believed to enhance the activity of inhibitory GABAergic interneurons, thereby dampening the excessive neuronal firing that characterizes a seizure.[3]

Figure 1: Serotonergic action of Norfenfluramine.

Pillar 2: Sigma-1 Receptor (σ1R) Positive Modulation

Beyond its well-documented serotonergic activity, norfenfluramine also functions as a positive modulator of the Sigma-1 receptor (σ1R).[2][7] This is a crucial differentiator from other serotonergic drugs that lack comparable anticonvulsant efficacy.[7] The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates cellular stress responses and neuronal excitability.[6]

Norfenfluramine's interaction with σ1R contributes to its antiseizure effect by:

-

Modulating Glutamatergic Signaling: The σ1R physically interacts with and regulates the N-methyl-D-aspartate receptor (NMDAR), a key component of excitatory glutamatergic neurotransmission.[8]

-

Disrupting σ1R-NMDAR Association: Norfenfluramine has been shown to disrupt the regulatory association between σ1R and the NR1 subunit of the NMDAR.[8][9] This action is similar to that of σ1R antagonists.[8] This disruption allows for increased binding of calcium-regulated calmodulin (CaM) to the NMDAR, which in turn dampens its hyperexcitability and reduces excessive calcium influx, a key trigger for seizures.[6][8]

This action on the glutamatergic system complements the GABAergic enhancement from its serotonergic activity, creating a powerful, dual-front attack on the excitatory/inhibitory imbalance in epilepsy.[6]

Figure 2: Norfenfluramine's modulation of the Sigma-1 and NMDA receptors.

Quantitative Data and Receptor Affinities

The multi-target profile of norfenfluramine is supported by radioligand binding assays. While fenfluramine itself has low affinity for most receptors, its metabolite, norfenfluramine, demonstrates significant binding.

| Target Receptor | Ligand | Affinity (Ki) | Functional Activity | Reference |

| Sigma-1 (σ1R) | Fenfluramine | 266 nM | Positive Modulator | [10] |

| Serotonin 2A (5-HT2A) | Norfenfluramine | High Affinity | Agonist | [3] |

| Serotonin 2B (5-HT2B) | Norfenfluramine | High Affinity | Agonist | [3][11] |

| Serotonin 2C (5-HT2C) | Norfenfluramine | High Affinity | Agonist | [3] |

| Serotonin 1D (5-HT1D) | Fenfluramine | Moderate Affinity | Agonist | [1][3] |

Note: Specific Ki values for norfenfluramine at 5-HT subtypes can vary across studies; "High Affinity" generally implies nanomolar range activity.

Experimental Validation & Methodologies

To validate the proposed mechanisms of norfenfluramine in a laboratory setting, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

Workflow for Preclinical Mechanistic Validation

Figure 3: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of norfenfluramine on neuronal excitability and synaptic transmission in cortical neurons.

Causality Statement: This protocol directly measures changes in ion flow and action potential firing, providing a direct link between receptor activation by the drug and its functional effect on the neuron's electrical behavior.

Methodology:

-

Cell Preparation: Culture primary cortical neurons harvested from E18 mouse embryos or use a relevant neuronal cell line. Plate on poly-D-lysine coated coverslips and culture for 10-14 days.

-

Solution Preparation:

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (Pipette): Containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with KOH.

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with ACSF at 2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Establish a whole-cell gigaseal on a pyramidal-like neuron.

-

Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp mode (holding potential -70 mV) for 5 minutes.

-

Switch to current-clamp mode and inject current steps to elicit action potentials, establishing a baseline firing rate.

-

-

Drug Application:

-

Perfuse the chamber with ACSF containing a clinically relevant concentration of norfenfluramine hydrochloride (e.g., 1-10 µM).

-

Repeat voltage-clamp and current-clamp recordings to measure changes in sEPSC frequency/amplitude and action potential firing.

-

-

Self-Validation/Controls:

-

To isolate the serotonergic component, co-apply specific antagonists for 5-HT2A/2C receptors and observe if the drug's effect is diminished.

-

To validate the σ1R component, pre-treat with a σ1R antagonist (e.g., NE-100) before applying norfenfluramine.

-

Perform a washout step by perfusing with drug-free ACSF to ensure the observed effects are reversible.

-

Protocol 2: In Vivo Dravet Syndrome Zebrafish Larva Model

Objective: To assess the efficacy of norfenfluramine in a genetic model that recapitulates key features of Dravet syndrome.[12]

Causality Statement: Zebrafish models with mutations in the scn1lab gene (orthologue of human SCN1A) exhibit spontaneous seizures and hyperactivity, providing a high-throughput system to test if a compound's molecular action translates into a whole-organism anticonvulsant effect.[11]

Methodology:

-

Animal Model: Use scn1lab mutant zebrafish larvae at 5-7 days post-fertilization (dpf).

-

Drug Preparation: Dissolve norfenfluramine hydrochloride in embryo medium to final desired concentrations (e.g., 1 µM to 50 µM).

-

Behavioral Assay:

-

Place individual larvae into wells of a 96-well plate.

-

Acclimate for 30 minutes in fresh embryo medium.

-

Replace medium with either control or drug-containing medium.

-

Record larval movement for 30-60 minutes using an automated video tracking system (e.g., DanioVision).

-

Analyze total distance moved and velocity. A significant reduction in the hyperkinetic phenotype of mutant larvae indicates anticonvulsant activity.

-

-

Local Field Potential (LFP) Recording:

-

To confirm the behavioral results, perform electrographic recordings.

-

Immobilize a larva in low-melting-point agarose.

-

Insert a glass microelectrode into the optic tectum to record epileptiform discharges.

-

Record a 10-minute baseline, then apply norfenfluramine to the bath and record for an additional 30 minutes.

-

Analyze the frequency and amplitude of seizure-like events.

-

-

Self-Validation/Controls:

-

Run a vehicle control group (embryo medium only) in parallel.

-

Use a known ineffective drug as a negative control and a known effective drug (e.g., stiripentol) as a positive control.

-

Confirm drug concentrations using LC-MS.

-

Conclusion and Future Directions

The anticonvulsant activity of norfenfluramine hydrochloride is robustly supported by a dual mechanism of action involving both serotonergic and sigma-1 receptor systems.[3] This multi-target engagement provides a synergistic effect, enhancing GABAergic inhibition while simultaneously dampening glutamatergic hyperexcitability, thereby restoring neuronal network balance.[6] This unique pharmacological profile explains its potent efficacy in complex, pharmacoresistant epilepsies where single-target agents often fail.

Future research should focus on further dissecting the downstream signaling cascades initiated by σ1R modulation and exploring whether this mechanism contributes to the observed improvements in executive function, a benefit not entirely explained by seizure reduction alone.[2] Understanding these pathways will be instrumental in designing the next generation of therapies for developmental and epileptic encephalopathies.

References

- Australian Government Department of Health and Aged Care. (2025). Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC - NIH. Vertex AI Search.

- Arayamparambil, C., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI.

- Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes.

- Specchio, N., et al. (2021).

- Slideshare. (2014). Evaluation of anti epileptic drugs practical | PPTX. Slideshare.

- Indian Journal of Physiology and Pharmacology. (1999).

- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. Benchchem.

- Martin, P., et al. (2023). Fenfluramine: a plethora of mechanisms?. PubMed Central.

- Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed Central.

- Martin, P., et al. (2021).

- Griffin, A., et al. (2019). Zebrafish studies identify serotonin receptors mediating antiepileptic activity in Dravet syndrome.

- Arayamparambil, C., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. NIH.

- Rodríguez-Muñoz, M., et al. (2018). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors.

- Koutroumanidou, E., & Williams, R. (2020).

- Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors.

Sources

- 1. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Norfenfluramine Hydrochloride

Introduction

Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a pharmacologically complex molecule with a distinct and potent interaction profile at various neurotransmitter receptors and transporters.[1][2] Originally developed in the context of appetite suppression, the clinical trajectory of its parent compound was ultimately halted due to significant cardiovascular side effects, primarily attributed to the actions of norfenfluramine.[3][4] However, the unique pharmacological properties of fenfluramine and norfenfluramine have led to their re-investigation and recent approval for the treatment of seizures associated with specific severe epilepsy syndromes.[5]

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of norfenfluramine hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neuroscience, and medicinal chemistry. This document synthesizes data from peer-reviewed literature and regulatory documents to present a detailed, scientifically grounded analysis of norfenfluramine's molecular interactions, the causality behind its pharmacological effects, and the experimental methodologies used to elucidate these properties.

Core Pharmacological Profile: A Dual-Action Ligand

Norfenfluramine's mechanism of action is multifaceted, primarily characterized by its function as both a potent monoamine releasing agent and a direct agonist at specific serotonin receptor subtypes.[1] This dual action results in a significant modulation of serotonergic and, to a lesser extent, noradrenergic and dopaminergic neurotransmission.

Serotonin (5-HT) Receptor Interactions: The 5-HT2 Subfamily as a Primary Target

Norfenfluramine exhibits a notably high affinity for the 5-HT2 family of serotonin receptors, with a particularly strong interaction at the 5-HT2B and 5-HT2C subtypes.[1][3] This contrasts with its parent compound, fenfluramine, for which norfenfluramine demonstrates significantly greater affinity and functional activity at these receptors.[1]

The agonism at 5-HT2C receptors is largely attributed to the anorectic effects of fenfluramine, while the potent agonism at 5-HT2B receptors is the primary mechanism underlying the valvular heart disease observed with chronic use.[1][3][4] The interaction with 5-HT2A receptors, although of a lower affinity, is also considered to contribute to its overall pharmacological and potential therapeutic effects in seizure disorders.[1]

Monoamine Transporter Interactions: A Potent Releasing Agent

Norfenfluramine functions as a substrate for monoamine transporters, leading to the non-exocytotic release of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[2][6] It is a potent serotonin releasing agent, with d-norfenfluramine displaying an EC50 value of 59 nM for [3H]5-HT release from synaptosomes.[1][6] Notably, d-norfenfluramine is also a potent substrate for the norepinephrine transporter (NET), with an EC50 value of 73 nM for [3H]NE release, suggesting a significant noradrenergic component to its in vivo activity.[6]

Quantitative Receptor Binding and Functional Affinity Profile

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of racemic norfenfluramine at key central nervous system targets. This quantitative data provides a comparative framework for understanding the compound's potency and selectivity.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect | Reference(s) |

| Serotonin Receptors | ||||

| 5-HT1A | 673 - 1950 | - | No Agonist Activity | [1] |

| 5-HT1D | Very Low Affinity | - | Agonist | [1] |

| 5-HT2A | Moderate Affinity | - | Agonist | [3] |

| 5-HT2B | 10 - 50 | Potent Agonist | Full Agonist | [1][3][4] |

| 5-HT2C | High Affinity | Potent Agonist | Full Agonist | [1][3] |

| Monoamine Transporters | ||||

| SERT (5-HT Transporter) | - | 59 (d-norfenfluramine) | Releasing Agent | [1][6] |

| NET (Norepinephrine Transporter) | - | 73 (d-norfenfluramine) | Releasing Agent | [6] |

| DAT (Dopamine Transporter) | - | >10,000 | Weak Releasing Agent | [7] |

| Other Receptors | ||||

| Sigma-1 (σ1) | 266 | - | Positive Allosteric Modulator | [8][9] |

| β2-Adrenergic | >10,000 | - | Antagonist at high concentrations | [1][8][9] |

| Muscarinic M1 | >10,000 | - | - | [1][8][9] |

Note: Affinity values can vary between studies due to different experimental conditions and radioligands used. The table presents a synthesized overview from the cited literature.

Signaling Pathways and Functional Consequences

The interaction of norfenfluramine with its primary receptor targets initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to comprehending the physiological and pathological outcomes of its administration.

5-HT2B Receptor Signaling and Valvulopathy

The activation of 5-HT2B receptors, which are highly expressed on cardiac valve fibroblasts, is the critical event initiating valvular heart disease.[3] Norfenfluramine's potent agonism at this Gq/11-coupled receptor leads to the activation of phospholipase C, subsequent hydrolysis of inositol phosphates, and an increase in intracellular calcium.[3] This cascade further activates the mitogen-activated protein kinase (MAPK) pathway, which is linked to fibroblast proliferation and ultimately, valvular fibroplasia.[3]

Experimental Methodologies: Elucidating Receptor Affinity

The determination of norfenfluramine's receptor binding profile relies on established in vitro pharmacological assays. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT2B Receptor Affinity (Ki Determination)

This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of norfenfluramine hydrochloride at the human 5-HT2B receptor using a competitive binding assay.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human 5-HT2B receptor.

-

Radioligand: [3H]-LSD or another suitable 5-HT2B receptor antagonist radioligand.

-

Test Compound: Norfenfluramine hydrochloride, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2B receptor antagonist (e.g., methysergide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand solution, and the serially diluted norfenfluramine hydrochloride or the non-specific binding control.

-

Initiate Reaction: Add the membrane homogenate to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of norfenfluramine.

-

Plot the specific binding as a function of the logarithm of the norfenfluramine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of norfenfluramine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality and Self-Validation: The inclusion of total binding, non-specific binding, and a range of competitor concentrations allows for the construction of a complete competition curve. The quality of the data is validated by the sigmoidal nature of the curve and the goodness of fit (e.g., R-squared value). The use of a well-characterized radioligand with a known Kd ensures the accuracy of the calculated Ki value.

Conclusion

Norfenfluramine hydrochloride possesses a complex and potent pharmacological profile, acting as a high-affinity agonist at 5-HT2B and 5-HT2C receptors and as a robust serotonin and norepinephrine releasing agent. Its interaction with the 5-HT2B receptor is of significant clinical interest due to its causal role in cardiac valvulopathy. The continued investigation of norfenfluramine's interactions with a broader range of CNS targets, such as the sigma-1 receptor, may further elucidate its therapeutic mechanisms in seizure disorders. The methodologies outlined in this guide, particularly radioligand binding assays, remain the cornerstone for quantitatively defining the affinity and selectivity of such compounds, providing essential data for both mechanistic understanding and the development of safer therapeutic agents.

References

-

Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. Epilepsy & Behavior, 105, 106989. [Link]

-

ResearchGate. (2025). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

-

ResearchGate. (n.d.). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors. [Link]

-

U.S. Food and Drug Administration. (2020). 212102Orig1s000 - accessdata.fda.gov. [Link]

-

Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Pharmacology, 12, 689827. [Link]

-

ResearchGate. (n.d.). Rothman RB, Clark RD, Partilla JS, Baumann MH. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. J Pharmacol Exp Ther 305: 1191-1199 | Request PDF. [Link]

-

Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81. [Link]

-

Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836-2841. [Link]

-

Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. [Link]

-

Gobbi, M., et al. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(2), 203-210. [Link]

-

Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]

-

Dravet Syndrome Foundation. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Serotonergic and Noradrenergic Effects of Norfenfluramine Hydrochloride

Introduction

Norfenfluramine, the major active metabolite of the anorectic agents fenfluramine and benfluorex, is a pharmacologically complex molecule with potent effects on both the serotonin (5-HT) and norepinephrine (NE) systems.[1][2] This guide provides a comprehensive technical overview of the dual serotonergic and noradrenergic activities of norfenfluramine hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the stereoselective activities of its enantiomers, key experimental protocols for its characterization, and the clinical implications of its potent receptor interactions.

Norfenfluramine, chemically known as 3-trifluoromethylamphetamine, exists as a racemic mixture of two enantiomers: dexnorfenfluramine (d-norfenfluramine) and levonorfenfluramine (l-norfenfluramine).[1] These enantiomers exhibit differential potencies in their interactions with monoamine transporters and receptors, a critical aspect of its overall pharmacological profile.[1][3] While never marketed as a standalone drug, its profound effects have been the subject of extensive research, particularly in the context of appetite suppression, antiseizure activity, and unfortunately, significant cardiovascular side effects that led to the withdrawal of its parent compounds.[1][4][5]

Dual Monoaminergic Mechanisms of Action

Norfenfluramine's primary mechanism of action is as a potent serotonin-norepinephrine releasing agent (SNRA).[1] It interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), inducing the non-exocytotic release of these neurotransmitters from presynaptic terminals. This action is distinct from reuptake inhibition, as it involves the reversal of transporter function.[6][7]

Serotonergic Effects

Norfenfluramine is a potent releaser of serotonin.[1][8][9] Both enantiomers are active, though d-norfenfluramine is more potent than l-norfenfluramine.[1] In vitro studies using synaptosomes have demonstrated that norfenfluramine induces a significant, concentration-dependent release of [3H]5-HT.[8] This release is partially calcium-dependent, suggesting a complex mechanism that may involve both transporter-mediated efflux and effects on vesicular storage.[10]

Beyond its effects on serotonin release, norfenfluramine is a potent agonist at several serotonin receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[1][11] This direct receptor agonism contributes significantly to its overall pharmacological effects and is a key differentiator from its parent compound, fenfluramine, which is a much weaker 5-HT2 receptor agonist.[1]

Noradrenergic Effects

A defining characteristic of norfenfluramine is its substantial activity at the norepinephrine transporter. It is considerably more potent as a norepinephrine releaser than fenfluramine.[1][8] The d-enantiomer, in particular, is a potent substrate for NET, leading to a robust increase in extracellular norepinephrine levels.[8] This noradrenergic activity is believed to contribute to its pharmacological profile, including potential cardiovascular effects.[8][12]

The following diagram illustrates the dual mechanism of norfenfluramine at serotonergic and noradrenergic synapses.

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of systemic administration of norfenfluramine on serotonin and norepinephrine concentrations in specific brain regions.

Methodology:

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex, hypothalamus) of an anesthetized rodent. [13][14]2. Perfusion and Baseline Collection:

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Collect dialysate samples at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.

-

-

Drug Administration:

-

Administer norfenfluramine hydrochloride systemically (e.g., via intraperitoneal injection).

-

-

Sample Collection and Analysis:

-

Continue to collect dialysate samples post-administration.

-

Analyze the concentration of serotonin and norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC). [13][15]5. Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

-

Receptor Binding and Functional Activity

Norfenfluramine's potent agonism at 5-HT2 receptors, particularly the 5-HT2B subtype, is a critical aspect of its pharmacology and is directly linked to its most severe adverse effects. [1][5][6]

5-HT2B Receptor Agonism and Cardiovascular Toxicity

The activation of 5-HT2B receptors located on cardiac valve interstitial cells is the primary mechanism underlying the development of cardiac valvulopathy (heart valve disease) and pulmonary hypertension associated with fenfluramine and its metabolite, norfenfluramine. [1][5][6][16]This agonism stimulates the proliferation of cardiac fibroblasts, leading to the thickening and stiffening of heart valve leaflets, which can result in valvular regurgitation. [1][6]Similarly, 5-HT2B receptor activation in the pulmonary vasculature can lead to smooth muscle cell proliferation and the development of pulmonary arterial hypertension. [17][18][19][20] The d-enantiomer of norfenfluramine has a significantly higher affinity for the 5-HT2B receptor than the l-enantiomer, implicating it as the primary driver of these serious cardiovascular side effects. [4]This has led to research exploring the potential therapeutic applications of the l-enantiomers of fenfluramine and norfenfluramine, which may retain antiseizure properties with a reduced risk of cardiotoxicity. [3][4]

Conclusion

Norfenfluramine hydrochloride is a potent and complex pharmacological agent characterized by its dual activity as a serotonin and norepinephrine releasing agent, as well as a direct agonist at 5-HT2 receptors. Its stereochemistry plays a crucial role in its activity, with the d-enantiomer generally exhibiting greater potency. While its potent monoamine-releasing properties have been explored for therapeutic applications such as appetite suppression and seizure control, the significant risk of cardiovascular toxicity mediated by 5-HT2B receptor agonism has limited its clinical utility and led to the withdrawal of its parent compounds. A thorough understanding of its multifaceted mechanism of action, utilizing the experimental approaches outlined in this guide, is essential for any researcher or drug development professional working with this or structurally related compounds.

References

-

Norfenfluramine - Wikipedia. Available at: [Link]

-

Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed. Available at: [Link]

-

Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine - ResearchGate. Available at: [Link]

-

Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - MDPI. Available at: [Link]

-

(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. Available at: [Link]

-

Serotonergic Drugs and Valvular Heart Disease - PMC - PubMed Central. Available at: [Link]

-

Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed. Available at: [Link]

-

[Benfluorex and valvular heart disease] - PubMed. Available at: [Link]

-

Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]

-

Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Request PDF - ResearchGate. Available at: [Link]

-

Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Request PDF - ResearchGate. Available at: [Link]

-

Norfenfluramine - Grokipedia. Available at: [Link]

-

Fenfluramine - Wikipedia. Available at: [Link]

-

Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC - NIH. Available at: [Link]

-

Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC - PubMed Central. Available at: [Link]

-

Metabolism of fenfluramine to norfenfluramine in guinea-pigs - Oxford Academic. Available at: [Link]

-

Norfenfluramine – Knowledge and References - Taylor & Francis. Available at: [Link]

-

In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed. Available at: [Link]

-

Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - NIH. Available at: [Link]

-

The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. Available at: [Link]

-

Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - NIH. Available at: [Link]

-

212102Orig1s000 - accessdata.fda.gov. Available at: [Link]

-

Do noradrenergic reuptake inhibitors affect serotonergic function in depression? - PubMed. Available at: [Link]

-

SERT Transporter Assay - BioIVT. Available at: [Link]

-

(PDF) Fenfluramine and Norfenfluramine Levels in Brain Microdialysate, Brain Tissue and Plasma of Rats Administered Doses of d-Fenfluramine Known to Deplete 5-Hydroxytryptamine Levels in Brain - ResearchGate. Available at: [Link]

-

What is the mechanism of Fenfluramine Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available at: [Link]

-

Hypothalamic monoamines measured by microdialysis in rats treated with 2-deoxy-glucose or d-fenfluramine - PubMed. Available at: [Link]

-

Valvular heart disease with the use of fenfluramine-phentermine - Mayo Clinic. Available at: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Available at: [Link]

-

Serotonin and Norepinephrine-Dependent Effects of Fenfluramine on Plasma Renin Activity in Conscious Male Rats - PubMed. Available at: [Link]

-

Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed. Available at: [Link]

-

Effects of Fenfluramine and Norfenfluramine on Brain Serotonin Metabolism in Rats. Available at: [Link]

-

Pulmonary hypertension and fenfluramine - PubMed. Available at: [Link]

-

Pulmonary hypertension and fenfluramine - PubMed. Available at: [Link]

-

Resolution of Fenfluramine-associated pulmonary arterial hypertension in Lennox-Gastaut syndrome: A case report and literature review - PMC - NIH. Available at: [Link]

-

Simultaneous effects of local dexfenfluramine application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study - PubMed. Available at: [Link]

-

Primary pulmonary hypertension and fenfluramine use - PubMed. Available at: [Link]

Sources

- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenfluramine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 8. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Serotonin and norepinephrine-dependent effects of fenfluramine on plasma renin activity in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypothalamic monoamines measured by microdialysis in rats treated with 2-deoxy-glucose or d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

norfenfluramine hydrochloride as a metabolite of fenfluramine

An In-Depth Technical Guide to Norfenfluramine Hydrochloride: The Pivotal Metabolite of Fenfluramine

Abstract

Norfenfluramine, the primary active N-dealkylated metabolite of the drug fenfluramine, represents a molecule of significant duality in pharmacology.[1][2] Historically implicated as the causative agent for the cardiotoxic effects that led to fenfluramine's withdrawal as an anorectic, it is now understood to be a key contributor to the therapeutic anticonvulsant properties of its parent compound, recently repurposed for treating rare forms of epilepsy.[3][4] This guide provides a comprehensive technical overview of norfenfluramine, detailing its metabolic generation, complex pharmacodynamic profile, the molecular mechanisms underpinning its therapeutic and adverse effects, and validated analytical methodologies for its quantification. We will explore its potent interactions with serotonergic systems, particularly the 5-HT₂ receptor family, which defines its clinical significance. This document is intended for researchers, clinicians, and professionals in drug development, offering a synthesized resource on this critical pharmaceutical metabolite.

Introduction: A Metabolite of Consequence

Fenfluramine was first introduced in the 1960s as an appetite suppressant, acting primarily as a potent serotonin-releasing agent.[5] Its use, particularly in the "fen-phen" combination, was halted in 1997 due to strong evidence linking it to valvular heart disease and pulmonary hypertension.[3][6] Subsequent research identified its major metabolite, norfenfluramine (3-trifluoromethylamphetamine), as the principal mediator of this cardiotoxicity.[1][7][8]

Norfenfluramine is not merely a byproduct; it is a pharmacologically robust molecule with a distinct and, in some cases, more potent activity profile than fenfluramine itself.[1][9] While its action on 5-HT₂₋ receptors on cardiac valves proved deleterious, its broader serotonergic and neurochemical effects are integral to the recently discovered therapeutic applications of fenfluramine. The FDA's approval of fenfluramine (Fintepla) for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome marks a significant shift, underscoring the necessity of understanding the nuanced pharmacology of its primary metabolite.[10][11][12] This guide dissects the core scientific principles of norfenfluramine, from its formation to its functional impact.

Chemical and Physical Properties

Norfenfluramine hydrochloride is the salt form of the active metabolite. As a substituted amphetamine, its chemical properties are foundational to its biological activity.[13]

| Property | Value | Source |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | [1] |

| Other Names | 3-Trifluoromethylamphetamine, 3-TFMA, Desethylfenfluramine | [1] |

| CAS Number | 19036-73-8 (for hydrochloride); 1886-26-6 (for free base) | [1][14] |

| Chemical Formula | C₁₀H₁₂F₃N · HCl | [15] |

| Molar Mass | 239.67 g·mol⁻¹ (hydrochloride); 203.208 g·mol⁻¹ (free base) | [1][15] |

| Appearance | White powder | [15] |

| Solubility | Soluble in water (>10 mg/mL) | [15] |

| Chirality | Exists as a racemic mixture of two enantiomers: dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((-)-norfenfluramine) | [1] |

Metabolic Pathway: From Fenfluramine to Norfenfluramine

The conversion of fenfluramine to norfenfluramine is a primary metabolic step mediated by the cytochrome P450 (CYP) enzyme system in the liver. This biotransformation is critical, as it generates a more potent agonist at key serotonin receptors.[1][16]

The N-Dealkylation Reaction

Fenfluramine undergoes N-de-ethylation, where the ethyl group attached to the amine is removed, yielding norfenfluramine. Over 75% of a given fenfluramine dose is metabolized via this pathway before elimination.[17]

Key Enzymatic Contributors

Causality Behind Experimental Choices: To identify the specific enzymes responsible for a drug's metabolism (a process known as "reaction phenotyping"), researchers utilize in vitro systems. These include human liver microsomes, which contain a pool of CYP enzymes, and selective chemical inhibitors or recombinant human CYP enzymes expressed in cell lines. By observing the reduction in metabolite formation in the presence of an inhibitor specific to a certain CYP, one can deduce that enzyme's role.

Studies using these methods have shown that the metabolism of fenfluramine to norfenfluramine is not dependent on a single enzyme but occurs through multiple pathways. The primary enzymes involved are:

-

CYP2D6

-

CYP2B6

-

CYP1A2

Lesser contributions are made by CYP2C9, CYP2C19, and CYP3A4.[18][19] This multi-enzyme pathway suggests a lower risk of clinically significant drug-drug interactions from the inhibition of a single CYP enzyme, though potent inhibitors of multiple relevant enzymes (like stiripentol) can impact fenfluramine's pharmacokinetics.[19]

Pharmacodynamics and Mechanism of Action

Norfenfluramine's pharmacological effects are complex, arising from two primary mechanisms: promoting the release of monoamine neurotransmitters and directly agonizing postsynaptic serotonin receptors.

Monoamine Releasing Agent

Similar to its parent compound, norfenfluramine acts as a serotonin-norepinephrine releasing agent (SNRA).[1] It interacts with monoamine transporters (SERT for serotonin and NET for norepinephrine), reversing their function to induce the efflux of these neurotransmitters from the presynaptic neuron into the synapse.[2][20]

Compared to fenfluramine, norfenfluramine is:

-

Similar in potency as a serotonin releaser. [1]

-

Substantially more potent as a norepinephrine and dopamine releaser. [1][20]

The dextrorotary enantiomer, dexnorfenfluramine, is more potent as a monoamine releasing agent than the levorotary enantiomer.[1]

Potent 5-HT₂ Receptor Agonism

A key distinction from its parent drug is norfenfluramine's potent activity as a direct agonist at several serotonin 5-HT₂ subfamily receptors. Fenfluramine itself has very weak affinity for these receptors.[5]

-

5-HT₂₋ Receptor: Norfenfluramine is a high-affinity agonist at this receptor.[2][3] This interaction is the molecular basis for fenfluramine-associated cardiac valvulopathy. The 5-HT₂₋ receptors are highly expressed on cardiac valve interstitial cells, and their stimulation by norfenfluramine leads to myofibroblast proliferation and extracellular matrix deposition, causing valve thickening and regurgitation (cardiac fibrosis).[2][3][8] This mechanism is a critical self-validating system for cardiotoxicity screening in drug development; any new compound with significant 5-HT₂₋ agonist activity is now a major safety concern.[3]

-

5-HT₂₋ and 5-HT₂ₐ Receptors: Norfenfluramine is also a potent agonist at 5-HT₂₋ and 5-HT₂ₐ receptors.[1] Its activity at these receptors, along with its serotonin-releasing properties, is believed to contribute to its anticonvulsant effects.[4][5][21] Dexnorfenfluramine is also a more potent agonist at these receptors than levonorfenfluramine.[1]

Pharmacokinetics

Understanding the pharmacokinetic profile of norfenfluramine is essential for interpreting its prolonged biological effects following the administration of fenfluramine.

-

Absorption and Metabolism: Following oral administration of d-fenfluramine, norfenfluramine appears in the plasma, with peak concentrations reached after approximately 4 to 6 hours.[22][23]

-

Half-Life: The concentrations of d-norfenfluramine are maintained as a plateau for several hours, indicating a longer half-life than the parent drug. The elimination half-life of fenfluramine is approximately 13-30 hours, while the half-life of norfenfluramine is longer, contributing to its sustained effects.[22][24]

-

Excretion: Fenfluramine and norfenfluramine are primarily excreted in the urine. However, urinary excretion of the unchanged drug and metabolite is relatively low, indicating extensive further metabolism of norfenfluramine before elimination.[17][22][23]

| Parameter (Single 30 mg oral dose of d-fenfluramine) | d-Fenfluramine | d-Norfenfluramine | Source(s) |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~4 hours | ~4-6 hours | [22][23] |

| Peak Plasma Concentration (Cₘₐₓ) | 22-24 ng/mL | 8-10 ng/mL | [22][23] |

| Apparent Half-Life (t₁/₂) | ~13 hours | Not definitively assessed, but longer than parent drug | [22][23] |

| Urinary Excretion (% of dose) | 6.0-10.6% | 5.8-8.8% | [22][23] |

Analytical Methodologies

Accurate quantification of norfenfluramine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques.

Experimental Protocol: GC for Norfenfluramine in Plasma

Trustworthiness: This protocol is based on established methods using nitrogen-specific detection for high sensitivity and specificity.[22][23] A self-validating system is ensured by including an internal standard to correct for variations in extraction efficiency and instrument response.

Objective: To quantify d-norfenfluramine in human plasma.

Materials:

-

Plasma samples, d-norfenfluramine standard, internal standard (e.g., a structurally similar amine).

-

Solvents: n-Heptane, Isoamyl alcohol (HPLC grade).

-

Reagents: Sodium hydroxide (NaOH) solution.

-

Equipment: Gas chromatograph with a nitrogen-phosphorus detector (NPD), appropriate capillary column, vortex mixer, centrifuge.

Step-by-Step Methodology:

-

Sample Preparation: To 1 mL of plasma in a glass tube, add the internal standard.

-

Alkalinization: Add 1 mL of 1M NaOH to make the sample alkaline (pH > 10). This converts the amine salt to its free base form, which is extractable into an organic solvent. Vortex for 30 seconds.

-

Liquid-Liquid Extraction: Add 5 mL of n-heptane containing 1.5% isoamyl alcohol. The isoamyl alcohol acts as a modifier to improve extraction efficiency.

-

Mixing & Separation: Cap and vortex vigorously for 5 minutes. Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Sample Injection: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of ethyl acetate.

-

GC-NPD Analysis: Inject 1-2 µL of the reconstituted sample into the GC. The NPD provides selective and sensitive detection for nitrogen-containing compounds like norfenfluramine.

-

Quantification: Construct a calibration curve using standards of known concentrations taken through the same extraction procedure. Calculate the concentration of norfenfluramine in the unknown samples by comparing its peak height (or area) ratio to the internal standard against the calibration curve.

Experimental Protocol: HPLC-FL for Norfenfluramine in Hair

Causality Behind Experimental Choices: Hair analysis provides a longer detection window than plasma or urine. This method uses fluorescent derivatization because native norfenfluramine lacks a strong chromophore for UV or fluorescence detection.[25] Derivatizing it with a fluorescent tag like DIB-Cl dramatically increases detection sensitivity.

Objective: To quantify norfenfluramine in human hair segments.

Materials:

-

Hair samples, norfenfluramine standard.

-

Solvents: Methanol, Acetonitrile, Water (HPLC grade).

-

Reagents: DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) derivatizing agent, Sodium bicarbonate buffer.

-

Equipment: HPLC with a fluorescence detector (HPLC-FL), ODS (C18) column, ultrasonic bath, evaporator.

Step-by-Step Methodology:

-

Decontamination: Wash hair segments with dichloromethane to remove external contaminants. Dry completely.

-

Segmentation & Pulverization: Cut hair into small segments. Pulverize to increase surface area for extraction.

-

Ultrasonic Extraction: Weigh a precise amount of hair (e.g., 20 mg) into a tube. Add 1 mL of methanol. Extract using an ultrasonic bath for 1 hour at room temperature.

-

Derivatization: Centrifuge the methanol extract and transfer the supernatant to a new tube. Evaporate to dryness. Add the DIB-Cl reagent and a sodium bicarbonate buffer to the residue. Heat at 60°C for 30 minutes to complete the derivatization reaction.

-

HPLC-FL Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

-

Mobile Phase: Acetonitrile and water (e.g., 65:35, v/v).

-

Column: ODS (C18) reversed-phase column.

-

Detection: Set the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 430 nm.

-

-

Quantification: Prepare calibration standards and process them in the same manner to create a standard curve for accurate quantification.

Conclusion and Future Directions

Norfenfluramine hydrochloride is a textbook example of a pharmacologically active metabolite that can define the safety and efficacy profile of a parent drug. Its potent agonism at the 5-HT₂₋ receptor is a clear and direct mechanism for cardiotoxicity, a crucial lesson in modern drug safety evaluation.[3] Simultaneously, its broader activity within the serotonergic system is integral to the remarkable efficacy of fenfluramine in controlling seizures in severe childhood epilepsies.[4][10]

Future research should focus on leveraging this knowledge for rational drug design. The development of new antiepileptic drugs could aim to replicate the therapeutic serotonergic profile of norfenfluramine (e.g., 5-HT₂₋ agonism and serotonin-releasing properties) while engineering the molecule to eliminate affinity for the 5-HT₂₋ receptor. Such an approach could yield novel anticonvulsants with a significantly improved safety profile, embodying the ultimate application of the hard-won knowledge derived from the complex history of fenfluramine and its pivotal metabolite.

References

-

Norfenfluramine - Wikipedia. [Link]

-

Norfenfluramine - Grokipedia. [Link]

-

Fenfluramine - Wikipedia. [Link]

-

Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine - ResearchGate. [Link]

-

In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed. [Link]

-

The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed. [Link]

-

Serotonergic Drugs and Valvular Heart Disease - PMC - PubMed Central. [Link]

-

Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed. [Link]

-

[Benfluorex and valvular heart disease] - PubMed. [Link]

-

Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed. [Link]

-

212102Orig1s000 - accessdata.fda.gov. [Link]

-

Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies - American Physiological Society Journal. [Link]

-

Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed. [Link]

-

Fenfluramine: a plethora of mechanisms? - Frontiers. [Link]

-

Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed. [Link]

-

The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. [Link]

-

Norfenfluramine – Knowledge and References - Taylor & Francis. [Link]

-

In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC. [Link]

-

(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. [Link]

-

Role of norfenfluramine in fenfluramine activity. [Link]

-

Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - NIH. [Link]

-

The Measurement of D-Fenfluramine and Its Metabolite, D-Norfenfluramine in Plasma and Urine with an Application of the Method to - Taylor & Francis Online. [Link]

-

FINTEPLA® (fenfluramine). [Link]

-

Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Semantic Scholar. [Link]

-

FINTEPLA - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

-

FINTEPLA® (fenfluramine) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

-

[PDF] The Fenfluramine Metabolite (+)-Norfenfluramine Is Vasoactive | Semantic Scholar. [Link]

-

Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC - NIH. [Link]

-

Valvular heart disease with the use of fenfluramine-phentermine - Mayo Clinic. [Link]

-

Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - NIH. [Link]

- US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google P

-

Substituted amphetamine - Wikipedia. [Link]

-

Is Fenfluramine approved by the FDA? - Patsnap Synapse. [Link]

-

Fenfluramine - Epilepsy Foundation. [Link]

-

Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. | Semantic Scholar. [Link]

-

(+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem - NIH. [Link]

Sources

- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 5. Fenfluramine - Wikipedia [en.wikipedia.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. [Benfluorex and valvular heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.co.za [journals.co.za]

- 10. fm.formularynavigator.com [fm.formularynavigator.com]

- 11. Is Fenfluramine approved by the FDA? [synapse.patsnap.com]

- 12. epilepsy.com [epilepsy.com]

- 13. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 14. Norfenfluramine | 1886-26-6 [chemicalbook.com]

- 15. ≥98% (HPLC), 5-HT2A/2B agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Norfenfluramine Hydrochloride in 5-HT2B Receptor Activation

Abstract

This technical guide provides a comprehensive examination of norfenfluramine hydrochloride's interaction with the 5-hydroxytryptamine 2B (5-HT2B) receptor. Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a potent agonist at the 5-HT2B receptor.[1][2] This activation is of significant interest to researchers in pharmacology and drug development due to its profound physiological and pathological consequences, most notably its association with cardiac valvulopathy.[1][2][3] This document will delve into the molecular pharmacology of norfenfluramine, the signaling cascades initiated by 5-HT2B receptor activation, and detailed methodologies for studying these interactions in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical drug-receptor interaction.

Introduction: The Significance of Norfenfluramine and the 5-HT2B Receptor

Norfenfluramine hydrochloride is a derivative of fenfluramine, a drug once widely prescribed for weight loss.[4][5][6] Fenfluramine itself is metabolized in the liver via N-dealkylation to form norfenfluramine.[5][7][8] While fenfluramine has a complex pharmacological profile, its metabolite, norfenfluramine, exhibits a particularly high affinity and potent agonist activity at the 5-HT2B receptor subtype.[9][10] This interaction is the primary driver of the serious cardiovascular side effects, including valvular heart disease, that led to the withdrawal of fenfluramine from the market.[1][2][6]

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family.[11][12] It is expressed in various tissues, including the cardiovascular system, the gastrointestinal tract, and the central nervous system.[13] Activation of the 5-HT2B receptor is involved in a range of physiological processes, but its sustained activation by potent agonists like norfenfluramine can lead to pathological conditions such as cardiac fibrosis and pulmonary hypertension.[1][13] Understanding the precise mechanisms of norfenfluramine-mediated 5-HT2B receptor activation is therefore crucial for the development of safer serotonergic drugs and for elucidating the pathophysiology of related diseases.

Molecular Pharmacology of Norfenfluramine at the 5-HT2B Receptor

Norfenfluramine acts as a full agonist at the human 5-HT2B receptor.[14][15] This means it binds to the receptor and elicits the maximal possible functional response. Both enantiomers of norfenfluramine, dexnorfenfluramine and levonorfenfluramine, are active as 5-HT2 receptor agonists, though dexnorfenfluramine is more potent.[1]

Binding Affinity and Potency

The interaction of norfenfluramine with the 5-HT2B receptor is characterized by high affinity, meaning it binds strongly to the receptor at low concentrations. Functional studies have demonstrated that norfenfluramine is a potent agonist, capable of activating the receptor at nanomolar concentrations.[10][14]

| Compound | Receptor | Parameter | Value (nmol/L) | Reference |

| (±)-Norfenfluramine | Human 5-HT2B | Ki | 10 - 50 | [10][14] |

| (+)-Norfenfluramine | Human 5-HT2B | EC50 (IP Accumulation) | 18.4 | [16] |

| (-)-Norfenfluramine | Human 5-HT2B | EC50 (IP Accumulation) | 357 | [16] |

Table 1: Binding Affinity (Ki) and Potency (EC50) of Norfenfluramine Enantiomers at the Human 5-HT2B Receptor.

Signaling Pathways Activated by Norfenfluramine

The 5-HT2B receptor primarily couples to Gq/11 proteins.[11][12][17] Upon agonist binding by norfenfluramine, a conformational change in the receptor activates the associated G-protein, initiating a cascade of intracellular signaling events.

The Canonical Gq/PLC Pathway

The primary signaling pathway for the 5-HT2B receptor involves the activation of phospholipase C (PLC).[18] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[12] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).

Caption: Canonical Gq/PLC signaling pathway activated by norfenfluramine at the 5-HT2B receptor.

Mitogen-Activated Protein Kinase (MAPK) Pathway

A critical consequence of 5-HT2B receptor activation by norfenfluramine, particularly in the context of cardiac valvulopathy, is the stimulation of mitogenesis (cell proliferation).[9][19] This is mediated through the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway.[11] This pathway is a key regulator of cell growth, differentiation, and survival.

Experimental Protocols for Studying Norfenfluramine's Activity

To rigorously characterize the interaction of norfenfluramine with the 5-HT2B receptor, a combination of binding and functional assays is essential.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of norfenfluramine for the 5-HT2B receptor. It involves a competition experiment where a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]DOI or [3H]Mesulergine) is displaced by increasing concentrations of unlabeled norfenfluramine.[20]

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).[12][21]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of norfenfluramine hydrochloride. Include a control for non-specific binding using a high concentration of a known 5-HT2B antagonist.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the norfenfluramine concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine norfenfluramine affinity for the 5-HT2B receptor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following 5-HT2B receptor activation by norfenfluramine. It is a direct measure of Gq-mediated signaling.[12]

Protocol:

-

Cell Culture: Culture a cell line stably expressing the human 5-HT2B receptor (e.g., HEK293) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of norfenfluramine hydrochloride to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of norfenfluramine. Plot the response against the logarithm of the norfenfluramine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

Norfenfluramine hydrochloride's potent agonism at the 5-HT2B receptor serves as a critical case study in drug safety and pharmacology. The link between this specific molecular interaction and the development of serious adverse effects like cardiac valvulopathy underscores the importance of thorough receptor profiling in drug development.[1][2] Future research should continue to explore the nuances of 5-HT2B receptor signaling, including the potential for biased agonism, where a ligand can preferentially activate one signaling pathway over another.[17] A deeper understanding of these mechanisms will be instrumental in designing novel therapeutics that target the serotonergic system with improved safety profiles.

References

-

Kim, Y., et al. (2020). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Norfenfluramine. [Link]

-

Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. [Link]

-

Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. [Link]

-

Hutcheson, J. D., & Setola, V. (2011). Serotonergic Drugs and Valvular Heart Disease. PMC - PubMed Central. [Link]

-

Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. PubMed. [Link]

-

Root, J., et al. (2004). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. pA2 Online. [Link]

-

ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. [Link]

-

Launay, J. M., et al. (2002). Developmentally regulated serotonin 5-HT2B receptors. PubMed. [Link]

-

Nebigil, C. G., & Maroteaux, L. (2003). Functional Consequence of Serotonin/5-HT2B Receptor Signaling in Heart. Circulation Research. [Link]

-

Fuller, R. W., et al. (1988). Metabolism of fenfluramine to norfenfluramine in guinea-pigs. Oxford Academic. [Link]

-

Patsnap Synapse. (2024). What are 5-HT2B receptor agonists and how do they work?. [Link]

-

Ikeda, K., et al. (2009). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. PubMed. [Link]